molecular formula C21H24N2O3 B099253 methyl (1S,12S,19S)-12-acetyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate CAS No. 15622-69-2

methyl (1S,12S,19S)-12-acetyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate

Cat. No.: B099253
CAS No.: 15622-69-2
M. Wt: 352.4 g/mol
InChI Key: DAWIIFABKVMRDV-NJDAHSKKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-Minovincine is a natural product found in Tabernaemontana coriacea with data available.

Scientific Research Applications

Synthesis and Chemical Transformations

  • (+)-Minovincine has been a subject of extensive research in the field of synthetic organic chemistry. For instance, Morikawa, Harada, and Nishida (2015) achieved the catalytic and enantioselective total synthesis of (-)-minovincine, utilizing a chiral holmium complex-catalyzed asymmetric Diels-Alder reaction. This synthesis was notable for its efficiency, yielding the highly substituted hydrocarbazole derivative without waste stereoisomers Takahiro Morikawa, S. Harada, & A. Nishida, 2015.
  • Similarly, Laforteza, Pickworth, and MacMillan (2013) completed the enantioselective total synthesis of (-)-minovincine in nine chemical steps, demonstrating the molecule's potential for streamlined synthetic routes B. N. Laforteza, M. Pickworth, & D. MacMillan, 2013.
  • Varga et al. (2020) also contributed to this field by synthesizing (−)‐minovincine and (−)‐aspidofractinine, leveraging a series of cascade reactions to rapidly construct complex molecular frameworks, which highlights the versatility of (+)-minovincine in synthetic organic chemistry S. Varga, Péter Angyal, Gábor Martin, O. Egyed, T. Holczbauer, & T. Soós, 2020.

Biogenetic Synthesis

  • Kuehne, Li, and Wei (2000) explored the biogenetic synthesis of kopsijasminilam and deoxykopsijasminilam derived from racemic minovincine, which underscores the potential of (+)-Minovincine as a precursor in the biogenetic synthesis of complex natural products M. Kuehne, Y. Li, & C. Wei, 2000.

Stress-Induced Alkaloid Modification

Properties

CAS No.

15622-69-2

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

methyl (1S,12S,19S)-12-acetyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate

InChI

InChI=1S/C21H24N2O3/c1-13(24)20-8-5-10-23-11-9-21(19(20)23)15-6-3-4-7-16(15)22-17(21)14(12-20)18(25)26-2/h3-4,6-7,19,22H,5,8-12H2,1-2H3/t19-,20-,21-/m1/s1

InChI Key

DAWIIFABKVMRDV-NJDAHSKKSA-N

Isomeric SMILES

CC(=O)[C@]12CCCN3[C@H]1[C@]4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC

SMILES

CC(=O)C12CCCN3C1C4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC

Canonical SMILES

CC(=O)C12CCCN3C1C4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl (1S,12S,19S)-12-acetyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate
Reactant of Route 2
methyl (1S,12S,19S)-12-acetyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate
Reactant of Route 3
methyl (1S,12S,19S)-12-acetyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate
Reactant of Route 4
methyl (1S,12S,19S)-12-acetyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate
Reactant of Route 5
methyl (1S,12S,19S)-12-acetyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate
Reactant of Route 6
methyl (1S,12S,19S)-12-acetyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate

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